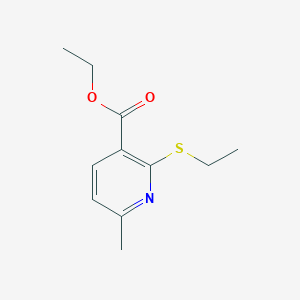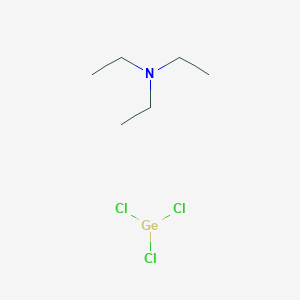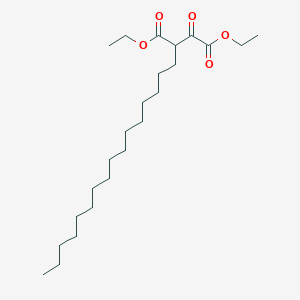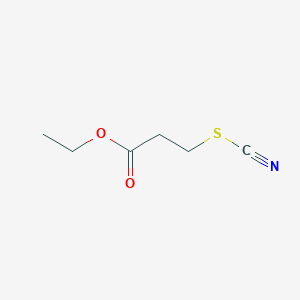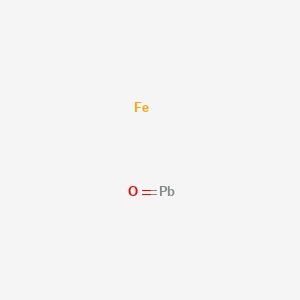
Iron;oxolead
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron;oxolead is a compound that combines iron and lead with an oxo ligand. This compound is part of the broader category of transition metal oxo complexes, which are known for their unique chemical properties and applications in various fields. The presence of both iron and lead in the compound allows for a range of chemical behaviors, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron;oxolead can be synthesized through various methods, including the reaction of iron and lead salts with oxo ligands under controlled conditions. One common method involves the use of oxalic acid to extract iron from iron ore, followed by a photo-reduction process . The reaction typically requires precise control of temperature and pH to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale extraction and purification processes. The use of high-temperature furnaces and specialized equipment to handle the reactive nature of the compound is common. The industrial production methods aim to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: Iron;oxolead undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of iron and lead, as well as the presence of the oxo ligand.
Common Reagents and Conditions: Common reagents used in reactions with this compound include reducing agents like hydrogen and carbon monoxide, as well as oxidizing agents such as oxygen and chlorine . The reaction conditions, such as temperature and pressure, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce iron oxides and lead oxides, while reduction reactions can yield elemental iron and lead .
Scientific Research Applications
Iron;oxolead has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions, including oxidation and reduction processes. In biology and medicine, iron;
Properties
CAS No. |
37367-93-4 |
|---|---|
Molecular Formula |
FeOPb |
Molecular Weight |
279 g/mol |
IUPAC Name |
iron;oxolead |
InChI |
InChI=1S/Fe.O.Pb |
InChI Key |
AYPFWJGLQGUQMT-UHFFFAOYSA-N |
Canonical SMILES |
O=[Pb].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


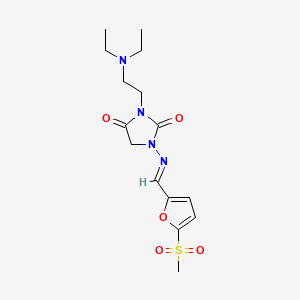
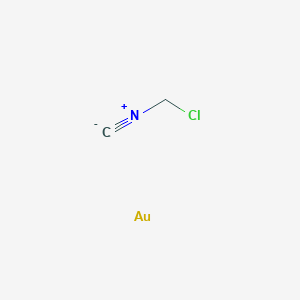
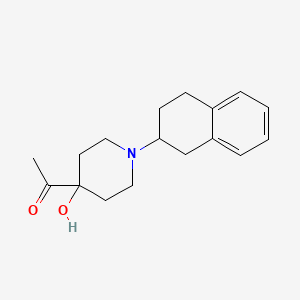
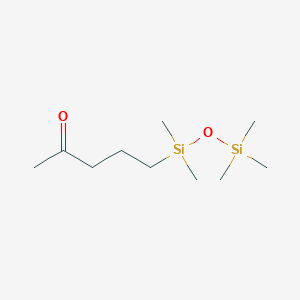
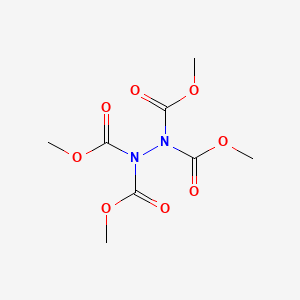
![1,1-Dimethyl-1H-naphtho[1,8-bc]siline](/img/structure/B14668226.png)
![N-[[2-Imino-4-(3-nitrophenyl)-1,3-thiazol-5-ylidene]amino]-2-nitro-aniline](/img/structure/B14668233.png)
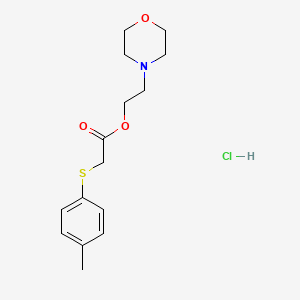
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate](/img/structure/B14668244.png)
